molecular formula C19H15NO4S2 B2832656 (Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 941944-23-6

(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2832656
CAS No.: 941944-23-6
M. Wt: 385.45
InChI Key: IGFZDBQZRAOTSC-VBKFSLOCSA-N
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Description

“(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a synthetic compound that belongs to the family of thiazolidinone derivatives. These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .


Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . This suggests that the synthesis process is efficient and yields a significant amount of the desired product.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of 4-thiazolidinone derivatives, including compounds similar to "(Z)-2-hydroxyphenyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate", focusing on their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These studies involve synthesizing various derivatives from salicylic aldehydes and analyzing their anti-inflammatory activities (Golota et al., 2015). Another study characterized a thiazolidin-4-one derivative through X-ray crystallography and computational studies, highlighting its structural properties and potential interactions (Khelloul et al., 2016).

Biological Activities

The anticancer activity of 4-thiazolidinone derivatives has been a significant focus, with compounds exhibiting potential against various cancer cell lines. For example, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones demonstrated antimitotic activity, indicating their potential in anticancer therapy (Buzun et al., 2021). Another study evaluated benzothiazole derivatives for their corrosion inhibitory effects, suggesting applications beyond pharmaceuticals (Hu et al., 2016).

Properties

IUPAC Name

(2-hydroxyphenyl) 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-14-8-4-5-9-15(14)24-17(22)10-11-20-18(23)16(26-19(20)25)12-13-6-2-1-3-7-13/h1-9,12,21H,10-11H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFZDBQZRAOTSC-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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